11-deoxy Prostaglandin E2
Overview
Description
Molecular Structure Analysis
The molecular formula of 11-deoxy-PGE2 is C20H32O4 . It has an average mass of 336.466 Da and a mono-isotopic mass of 336.230072 Da . The compound has 3 defined stereocenters .Physical and Chemical Properties Analysis
11-deoxy-PGE2 has a density of 1.1±0.1 g/cm3, a boiling point of 510.3±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.0 mmHg at 25°C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, 12 freely rotating bonds, and no violations of Lipinski’s rules .Scientific Research Applications
Ocular Health : A study by Aragona et al. (1987) investigated the effects of a PGE2-analogue on the secretory processes of conjunctival goblet cells in rabbits. They found that the analogue enhanced mucous lacrimal secretion, indicating potential applications in eye health (Aragona et al., 1987).
Vascular Function : Jones and Woodward (2011) explored the contractile activity of 11-deoxy-16,16-dimethyl PGE2 on pig cerebral artery, focusing on its selectivity profile and interaction with EP3 and TP (thromboxane A2-like) receptors. This research could have implications for understanding vascular functions and disorders (Jones & Woodward, 2011).
Bone Health and Osteoblastic Function : Suda et al. (1996) studied the prostaglandin E receptor subtypes in an osteoblastic cell line. Their research revealed that 11-deoxy-PGE1, an EP2 and EP4 agonist, influences osteoblastic functions such as DNA synthesis and alkaline phosphatase activity, suggesting roles in bone health and osteoblastic differentiation (Suda et al., 1996).
Platelet Aggregation : Macintyre and Salzman (1979) discovered that certain prostaglandins, including 11-deoxy-PGE2, have aggregating activity on human platelets. This finding is significant for understanding blood clot formation and cardiovascular health (Macintyre & Salzman, 1979).
Synthetic Analogs Development : Jones, Bicking, and Cragoe (1979) reported on the synthesis of a sultam analog of 11-deoxy PGE2, contributing to the development of new prostaglandin analogs for various applications (Jones, Bicking, & Cragoe, 1979).
Gastrointestinal Health : Arrigoni et al. (1984) studied the effects of a PGE2 analogue on preventing gastrointestinal ulcers and inhibiting gastric acid secretion in rats. Their research contributes to understanding the role of prostaglandins in gastrointestinal health and disease management (Arrigoni et al., 1984).
Bronchodilation : Davis et al. (1986) found that certain analogs of 11-deoxy-PGE2 are potent bronchodilators, which could have implications for respiratory treatments (Davis et al., 1986).
Mechanism of Action
Target of Action
The primary target of 11-deoxy Prostaglandin E2 is the EP4 receptor . This receptor is a part of the G protein-coupled receptor family and plays a significant role in various physiological processes.
Mode of Action
This compound acts as a selective agonist for the EP4 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the EP4 receptor, triggering a series of events within the cell.
Biochemical Pathways
It is known that prostaglandins like this compound play a crucial role in various biological processes, including inflammation and cancer
Pharmacokinetics
It is known that prostaglandins are rapidly metabolized and have a short half-life in the body .
Result of Action
This compound has been shown to have a powerful bronchoconstrictor effect, contracting human respiratory tract smooth muscle with potencies ranging from 5 to 30 times higher than PGF2α . It is also used in studies related to bone healing and heart failure .
Biochemical Analysis
Biochemical Properties
11-deoxy Prostaglandin E2 interacts with various enzymes and proteins in biochemical reactions. It is known to interact with the EP4 receptor, a G-protein coupled receptor . The nature of this interaction is that of an agonist, meaning this compound binds to the EP4 receptor and activates it .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways. Specifically, it activates the EP4 receptor, which can trigger a cascade of intracellular signaling events . This can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the EP4 receptor. This binding activates the receptor, which can then initiate a series of intracellular signaling events . These events can lead to changes in gene expression and cellular metabolism .
Metabolic Pathways
This compound is involved in the prostaglandin synthesis pathway. It is an analog of prostaglandin E2, which is synthesized from arachidonic acid via the cyclooxygenase pathway
Properties
IUPAC Name |
(Z)-7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-18,21H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHZICXYLKQMKI-FOSBLDSVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1CCC(=O)C1CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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